molecular formula C12H10F2N2S B3006758 Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide CAS No. 477859-74-8

Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide

Cat. No.: B3006758
CAS No.: 477859-74-8
M. Wt: 252.28
InChI Key: QSYLSBOWWWIXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluoromethyl group attached to a pyrimidine ring, which is further substituted with a 4-methylphenyl group and a sulfide linkage. The presence of the difluoromethyl group imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethylation reagents, such as ClCF₂H, in the presence of a base to achieve the desired substitution . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products retain the core structure of the pyrimidine ring, with modifications to the functional groups attached to it .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the difluoromethyl group, the pyrimidine ring, and the sulfide linkage. This combination imparts distinct physicochemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-4-(4-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2S/c1-8-2-4-9(5-3-8)10-6-7-15-12(16-10)17-11(13)14/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLSBOWWWIXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.